2-Chloro-4-fluorophenyl 2-thienyl ketone
Description
2-Chloro-4-fluorophenyl 2-thienyl ketone is a halogenated aromatic ketone featuring a thienyl (2-thienyl) group and a substituted phenyl ring (2-chloro-4-fluorophenyl) bridged by a ketone moiety.
Properties
Molecular Formula |
C11H6ClFOS |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H6ClFOS/c12-9-6-7(13)3-4-8(9)11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
AKULHHWJBJIZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-chloro-4-fluorophenyl 2-thienyl ketone and its analogs:
*Estimated based on analog data.
Key Observations :
- Thienyl vs. This could lower the ketone’s reactivity in nucleophilic additions relative to cyclobutyl analogs .
- Halogenation Patterns : Dual halogenation (Cl and F) on the phenyl ring is shared with 2-chlorobenzyl 4-fluorophenyl ketone , but the thienyl group’s electronegativity may further polarize the ketone moiety.
- Lipophilicity : The hypothetical XLogP3-AA (~3.5) for the target compound suggests higher lipophilicity than cyclobutyl analogs (3.3), aligning with the thienyl group’s hydrophobic character.
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